1-((1-(Phenethylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in this compound can be functionalized or modified using various chemical reactions . The specific reactions and their outcomes can depend on the conditions and the reagents used .Scientific Research Applications
Computational Analysis of Similar Compounds
The antioxidant activity of similar Mannich base systems, such as 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, was explored through computational studies, including equilibrium geometry, vibrational spectra, and electronic structure analysis. This research provides insights into the structure-property relationships, bonding behaviors, and charge distribution, offering a foundation for understanding the properties and potential applications of related compounds in scientific research (Boobalan et al., 2014).
Synthesis Techniques
Innovative synthesis techniques, such as the use of N-[[(Chlorosulfinyl)oxy]methylene]-N-methylmethanaminium chloride as a dehydrating agent, have been developed to create various pyrimidinones, azetidinones, and pyridones via cycloaddition reactions. This method highlights the versatility and efficiency of synthesizing heterocyclic compounds, potentially including 1-((1-(Phenethylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione and its derivatives (Singh et al., 1991).
Future Directions
Properties
IUPAC Name |
1-[[1-(2-phenylethylsulfonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-15-6-7-16(20)18(15)12-14-10-17(11-14)23(21,22)9-8-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERZGOXWYMIDLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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